molecular formula C22H19ClN4S2 B11494640 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine

1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine

Cat. No.: B11494640
M. Wt: 439.0 g/mol
InChI Key: YYXIDLSJZPYENY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine is a complex organic compound that features a piperazine core substituted with two thiazole rings Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine typically involves the following steps:

    Formation of Thiazole Rings: The thiazole rings can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Substitution on Piperazine: The synthesized thiazole rings are then attached to the piperazine core through nucleophilic substitution reactions. This step often requires the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include:

    Batch Reactors: For the initial formation of thiazole rings.

    Continuous Flow Reactors: For the substitution reactions, allowing for better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The thiazole rings can interact with the active sites of enzymes, inhibiting their activity. This compound may also bind to receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine is unique due to its dual thiazole substitution on a piperazine core, which may confer distinct biological activities and pharmacological properties compared to other thiazole-containing compounds .

Properties

Molecular Formula

C22H19ClN4S2

Molecular Weight

439.0 g/mol

IUPAC Name

2-[4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-4-phenyl-1,3-thiazole

InChI

InChI=1S/C22H19ClN4S2/c23-18-8-6-17(7-9-18)20-15-29-22(25-20)27-12-10-26(11-13-27)21-24-19(14-28-21)16-4-2-1-3-5-16/h1-9,14-15H,10-13H2

InChI Key

YYXIDLSJZPYENY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC(=CS2)C3=CC=CC=C3)C4=NC(=CS4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.